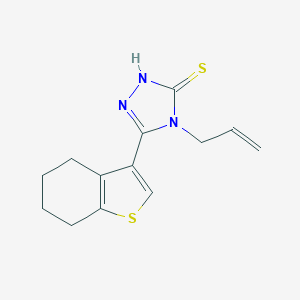

4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

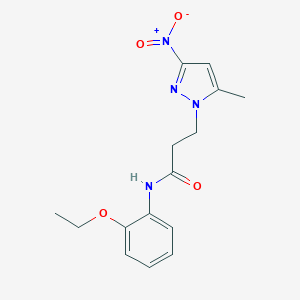

The compound “4-allyl-5-(4,5,6,7-tetrahydro-1-benzothien-3-yl)-4H-1,2,4-triazole-3-thiol” belongs to the class of organic compounds known as triazoles . Triazoles are compounds containing a five-membered aromatic ring made up of two carbon atoms and three nitrogen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a 1,2,4-triazole ring, which is an aromatic ring containing two carbon atoms and three nitrogen atoms . The 4,5,6,7-tetrahydro-1-benzothien-3-yl group is a bicyclic group containing a benzene ring fused to a thiophene ring .Chemical Reactions Analysis

As a triazole, this compound might undergo reactions typical for this class of compounds, such as nucleophilic substitution or addition reactions . The allyl group could potentially undergo reactions with electrophiles .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and stereochemistry . Some general properties of triazoles might apply, such as their aromaticity and potential to form hydrogen bonds .Applications De Recherche Scientifique

Cytotoxicity Studies

Novel derivatives of 1,2,4-triazole-thiones have been synthesized and evaluated for their cytotoxic effects. Compounds like 4-ethyl-5-(4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione showed significant cytotoxicity against thymocytes and lymphocytes, indicating potential for cancer research (Mavrova et al., 2009).

Synthesis Methods

Research on the synthesis of Schiff bases containing the 1,2,4-triazole ring has led to the development of novel compounds with potential pharmacological applications. Such studies contribute to the expansion of the chemical library of triazole derivatives, which are valuable for further biological and chemical property investigations (Mobinikhaledi et al., 2010).

Corrosion Inhibition

4-Allyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol has been studied for its corrosion inhibition properties on mild steel in acidic solutions. These studies are crucial for developing new, effective corrosion inhibitors for industrial applications, potentially saving costs and increasing the longevity of metal structures (Orhan et al., 2012).

Antimicrobial Activities

Compounds with the 1,2,4-triazole core have been synthesized and tested for their antimicrobial properties. For instance, 5-(3-chloro-1-benzothien -2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol showed significant anti-inflammatory effects with less ulcerogenic liability, suggesting its potential as a safer anti-inflammatory agent (Mousa, 2012).

Propriétés

IUPAC Name |

4-prop-2-enyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3S2/c1-2-7-16-12(14-15-13(16)17)10-8-18-11-6-4-3-5-9(10)11/h2,8H,1,3-7H2,(H,15,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACSLHLWGQNHDRT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C(=NNC1=S)C2=CSC3=C2CCCC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-ethyl-N-[1-(3-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B456272.png)

![Ethyl 6-tert-butyl-2-({[2-(4-chlorophenyl)cyclopropyl]carbonyl}amino)-1-benzothiophene-3-carboxylate](/img/structure/B456278.png)

![5-[2-(4-methylphenyl)quinolin-4-yl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B456282.png)

![3-[(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)methyl]-N-[3-(3,5-dimethylphenoxy)-5-nitrophenyl]benzamide](/img/structure/B456283.png)

![N-[2-fluoro-5-(trifluoromethyl)phenyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B456284.png)

![N-{4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-4-nitro-1,3-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B456285.png)

![N-[3-(4-methoxyphenoxy)-5-nitrophenyl]-1-methyl-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B456288.png)

![2-{[5-(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-fluorophenyl)acetamide](/img/structure/B456289.png)

![2-(4-chlorophenyl)-N-(4-{[(4-methylphenyl)sulfonyl]amino}phenyl)cyclopropanecarboxamide](/img/structure/B456294.png)